molecular formula C12H19NOS B2467676 N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide CAS No. 2319787-64-7

N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide

Cat. No. B2467676
CAS RN: 2319787-64-7
M. Wt: 225.35
InChI Key: QZBNHDHOQQFVIK-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

Thiophene-based analogs have been used in the synthesis of various compounds . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide, also known as N-[2-methyl-2-(thiophen-3-yl)propyl]butanamide:

Pharmaceutical Development

N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide has shown potential in pharmaceutical development due to its structural similarity to other biologically active thiophene derivatives. Thiophene-based compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . This compound could be explored for similar therapeutic applications, potentially leading to the development of new medications.

Organic Semiconductors

Thiophene derivatives are widely used in the field of organic electronics. N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide could be investigated for its use in organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . These applications are crucial for the advancement of flexible and wearable electronic devices.

Corrosion Inhibitors

Thiophene compounds have been studied for their effectiveness as corrosion inhibitors. N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide could be evaluated for its potential to protect metals from corrosion, which is a significant concern in various industries, including construction and transportation .

Agricultural Fungicides

Research has shown that thiophene derivatives can possess fungicidal properties. N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide could be explored for its ability to act as a fungicide, helping to protect crops from fungal infections and thereby improving agricultural productivity .

Biocatalysis

Thiophene derivatives have been used in biocatalysis, where they serve as substrates for enzymatic reactions. N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide could be studied for its potential in biocatalytic processes, which are important for the synthesis of complex organic molecules in a more environmentally friendly manner .

Material Science

In material science, thiophene-based compounds are utilized for their unique electronic properties. N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide could be investigated for its application in the development of new materials with specific electronic, optical, or mechanical properties .

Antioxidant Agents

Thiophene derivatives have been reported to exhibit antioxidant properties. N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide could be researched for its potential as an antioxidant agent, which could have applications in health supplements and food preservation .

Drug Delivery Systems

The unique chemical structure of N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide might be leveraged in the design of novel drug delivery systems. Thiophene derivatives can enhance the solubility and stability of drugs, making them more effective in targeting specific tissues or cells .

Mechanism of Action

Like amphetamine and most of its analogues, thiopropamine most likely is a norepinephrine–dopamine reuptake inhibitor and/or releasing agent . Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides .

Safety and Hazards

Thiopropamine is a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency .

Future Directions

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .

properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-4-5-11(14)13-9-12(2,3)10-6-7-15-8-10/h6-8H,4-5,9H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBNHDHOQQFVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(C)(C)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide

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